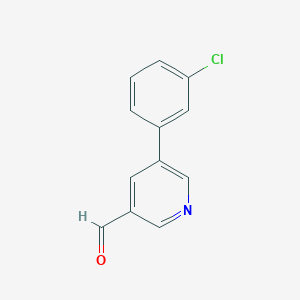

5-(3-Chlorophenyl)nicotinaldehyde

Vue d'ensemble

Description

5-(3-Chlorophenyl)nicotinaldehyde: is an organic compound with the molecular formula C12H8ClNO . It is a derivative of nicotinaldehyde, where a 3-chlorophenyl group is attached to the 5-position of the nicotinaldehyde ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 5-(3-Chlorophenyl)nicotinaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with nicotinic acid and 3-chlorobenzaldehyde.

Condensation Reaction: The nicotinic acid is first converted to its corresponding acid chloride using thionyl chloride. This is followed by a Friedel-Crafts acylation reaction with 3-chlorobenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride.

Reduction: The resulting product is then reduced using a suitable reducing agent like lithium aluminum hydride to yield this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 5-(3-Chlorophenyl)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The aldehyde group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly used.

Major Products:

Oxidation: 5-(3-Chlorophenyl)nicotinic acid.

Reduction: 5-(3-Chlorophenyl)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 5-(3-Chlorophenyl)nicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions of aldehydes with biological macromolecules. It is also used in the development of new biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It has shown promise in the development of anti-inflammatory and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymerization processes .

Mécanisme D'action

The mechanism of action of 5-(3-Chlorophenyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparaison Avec Des Composés Similaires

- 5-(4-Chlorophenyl)nicotinaldehyde

- 5-(2-Chlorophenyl)nicotinaldehyde

- 5-(3-Fluorophenyl)nicotinaldehyde

Comparison:

- 5-(3-Chlorophenyl)nicotinaldehyde is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets.

- 5-(4-Chlorophenyl)nicotinaldehyde has the chlorine atom at the para position, which may result in different steric and electronic effects.

- 5-(2-Chlorophenyl)nicotinaldehyde has the chlorine atom at the ortho position, which can lead to increased steric hindrance.

- 5-(3-Fluorophenyl)nicotinaldehyde has a fluorine atom instead of chlorine, which can affect its chemical properties and biological activity .

Activité Biologique

5-(3-Chlorophenyl)nicotinaldehyde is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, examining its mechanisms of action, biochemical properties, and implications for drug development.

This compound, with the chemical formula C12H8ClN2O, is an aldehyde derivative of nicotinic acid. It is synthesized through various methods, including the reaction of 3-chlorobenzaldehyde with nicotinic acid derivatives. The presence of the chlorophenyl group enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biomolecules, such as proteins and nucleic acids. This interaction can lead to:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in nicotinamide metabolism, influencing metabolic pathways crucial for cell survival and proliferation.

- Cell Signaling Modulation : It can alter key signaling pathways by interacting with specific cellular receptors, which may lead to changes in gene expression and cellular metabolism .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis (programmed cell death) and inhibits cell proliferation through the activation of caspase pathways.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has shown anti-inflammatory effects. It modulates the production of pro-inflammatory cytokines and reduces inflammation in animal models, suggesting its utility in treating inflammatory diseases .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several bacterial strains. Studies have reported effective inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents .

Interaction with Biological Macromolecules

The compound interacts with various biological macromolecules, influencing their function. For example:

- Formation of Oximes and Hydrazones : this compound can react with primary amines to form stable oximes and hydrazones, which are valuable in medicinal chemistry for drug design.

- Complex Formation with Enzymes : It forms stable complexes with nicotinamidases, affecting their activity and altering metabolic pathways related to nicotinamide metabolism.

Dosage-Dependent Effects

The biological effects of this compound are dose-dependent. Low concentrations may enhance metabolic activity and promote cell survival, while higher concentrations can induce cytotoxic effects in cancer cells .

Case Studies

Several studies have explored the biological activities of this compound:

- Study on Anticancer Activity : A recent study assessed the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers.

- Anti-inflammatory Research : Another study evaluated the anti-inflammatory potential using an animal model of arthritis. Treatment with the compound resulted in decreased swelling and lower levels of inflammatory cytokines compared to controls .

Future Directions

The ongoing research on this compound suggests several future directions:

- Drug Development : Further exploration into its pharmacological properties could lead to new therapeutic agents for cancer and inflammatory diseases.

- Mechanistic Studies : Understanding the precise molecular mechanisms underlying its biological activities will be crucial for optimizing its use in clinical settings.

- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure may enhance efficacy and reduce toxicity, paving the way for novel derivatives with improved therapeutic profiles .

Propriétés

IUPAC Name |

5-(3-chlorophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKYJMVMRRMIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646982 | |

| Record name | 5-(3-Chlorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-60-6 | |

| Record name | 5-(3-Chlorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.